molecular formula C12H8O B1199300 Naphtho[2,1-b]furan CAS No. 232-95-1

Naphtho[2,1-b]furan

Cat. No.: B1199300
CAS No.: 232-95-1
M. Wt: 168.19 g/mol
InChI Key: MFMVRILBADIIJO-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan is a heterocyclic aromatic compound with the molecular formula C₁₂H₈O. It consists of a naphthalene ring fused to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,1-b]furan can be synthesized through several methods. One common approach involves the cyclization of 2-naphthol with α-haloketones in the presence of a base. This reaction typically proceeds via a Friedel-Crafts alkylation followed by intramolecular cyclization . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization of the hexatriene system and subsequent aromatization of the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of titanium tetrachloride as a catalyst in the reaction of phenols with α-haloketones is a notable method due to its high regioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,1-b]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Comparison with Similar Compounds

Naphtho[2,1-b]furan can be compared with other similar compounds such as:

This compound stands out due to its specific structural arrangement, which imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVRILBADIIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177779
Record name Naphtho(2,1-b)furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232-95-1
Record name Naphtho[2,1-b]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(2,1-b)furan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(2,1-b)furan
Source EPA DSSTox
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Record name Naphtho[2,1-b]furan
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Record name NAPHTHO(2,1-B)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O098D6W4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Alternatively, particularly for compounds of the formula II wherein R2 is a halogenoalkyl radical, 7-methoxy-1-tetralone (XVI) is acylated with an ester R2CO2Et to a β-diketone (XVII) which is reduced with sodium borohydride to the corresponding diol (XVIII). The diol is dehydrated with potassium hydrogen sulphate to the unsaturated alcohol (XIX) which is aromatised with 2,3-dichloro-5,6-dicyanobenzoquinone to the corresponding naphthalene derivative. Demethylation with boron tribromide to the naphthol (XX) followed by reaction with thioglycolic acid in the presence of base and thermal lactonisation gives the naphtho[2,1-b]furan derivative (XXI). The side chain hydroxy group is protected by reaction with tert-butyldimethylsilyl chloride to give a hydroxy-protected derivative which is alkylated to XXII with an iodoalkane, R4I, and the protecting silyl ether is removed with tetrabutylammonium fluoride to give the required compound of the formula II.
[Compound]
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formula II
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unsaturated alcohol
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halogenoalkyl
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ester R2CO2Et
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β-diketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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